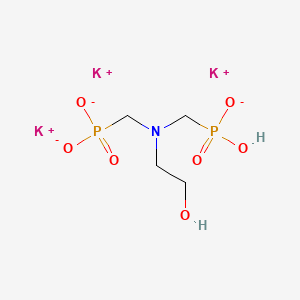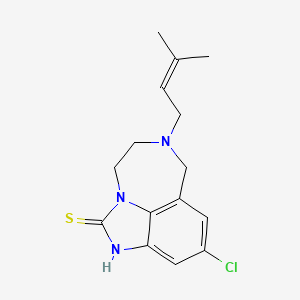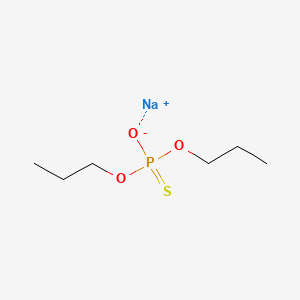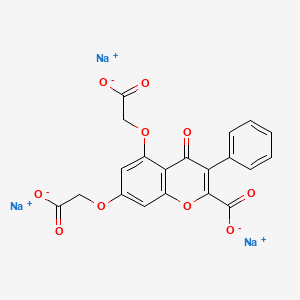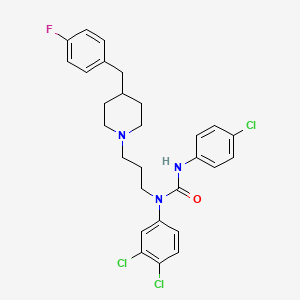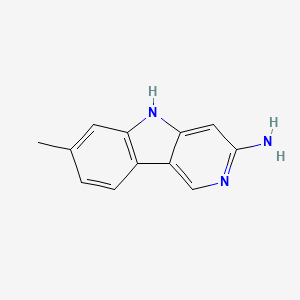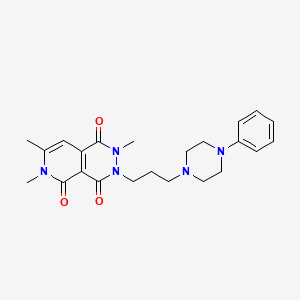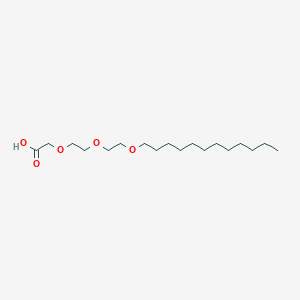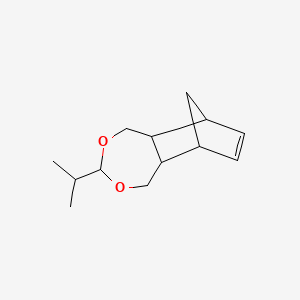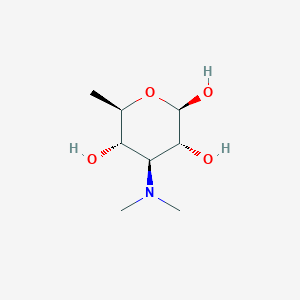
2,6-Dioctyl-p-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioctyl-p-cresol is an organic compound with the molecular formula C23H40O. It is a derivative of p-cresol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by octyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioctyl-p-cresol typically involves the alkylation of p-cresol with octyl halides in the presence of a strong base. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 6 positions. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often conducted in an organic solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dioctyl-p-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,6-Dioctyl-p-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized in the production of lubricants, fuels, and other industrial products to enhance stability and shelf life.
Mécanisme D'action
The antioxidant properties of 2,6-Dioctyl-p-cresol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing the oxidative degradation of materials and biological molecules. The compound interacts with free radicals, converting them into more stable and less reactive species, thus protecting against oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-p-cresol: Another antioxidant with similar properties but different alkyl groups.
p-Cresol: The parent compound without the octyl substitutions.
2,6-Dimethyl-p-cresol: A compound with methyl groups instead of octyl groups.
Uniqueness
2,6-Dioctyl-p-cresol is unique due to its long alkyl chains, which enhance its lipophilicity and make it more effective in non-polar environments. This property makes it particularly useful in industrial applications where non-polar solvents and materials are involved.
Propriétés
Numéro CAS |
23271-28-5 |
|---|---|
Formule moléculaire |
C23H40O |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
4-methyl-2,6-dioctylphenol |
InChI |
InChI=1S/C23H40O/c1-4-6-8-10-12-14-16-21-18-20(3)19-22(23(21)24)17-15-13-11-9-7-5-2/h18-19,24H,4-17H2,1-3H3 |
Clé InChI |
RLMSHDLOMSQPHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=CC(=C1O)CCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


